1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride
Description
“1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride” is a chemical compound that contains a total of 19 bonds, including 15 non-H bonds, 9 multiple bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .
Synthesis Analysis
The synthesis of isoindoline derivatives, such as “this compound”, is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . The structure also includes a five-membered ring, a six-membered ring, and a nine-membered ring .Chemical Reactions Analysis
The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored . The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich .Physical and Chemical Properties Analysis
The empirical formula of “this compound” is C11H8ClNO3, and its molecular weight is 237.64 .Future Directions
The development of N-isoindoline-1,3-diones heterocycles, such as “1,3-Dihydro-1-oxo-2H-isoindole-2-carbonyl chloride”, is a subject of substantial interest and ingenuity among researchers . The increasing emphasis on sustainable and environmentally friendly synthesis approaches has gained traction, adding further depth to the synthetic repertoire .
Properties
IUPAC Name |
3-oxo-1H-isoindole-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-9(13)11-5-6-3-1-2-4-7(6)8(11)12/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRHULKVTQXQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60513202 | |
Record name | 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74572-58-0 | |
Record name | 1-Oxo-1,3-dihydro-2H-isoindole-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60513202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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